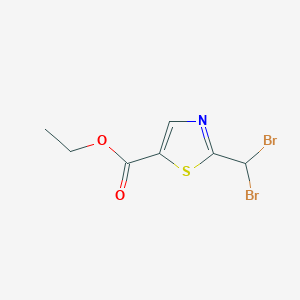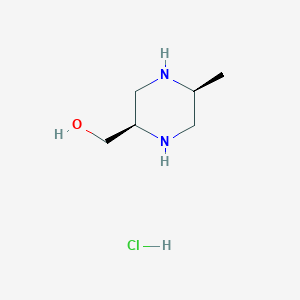
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H7Br2NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(dibromomethyl)thiazole-5-carboxylate typically involves the bromination of ethyl thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Methylthiazole derivatives.
科学的研究の応用
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active thiazole derivatives with potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Thiazole derivatives are explored for their potential use as pesticides and herbicides.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of ethyl 2-(dibromomethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its dibromomethyl and thiazole moieties. The dibromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with various receptors and enzymes, modulating their function and leading to diverse biological effects .
類似化合物との比較
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl thiazole-5-carboxylate: Lacks the dibromomethyl group, making it less reactive in substitution reactions.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Contains a single bromine atom, leading to different reactivity and biological activity.
Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate: Contains a nitrophenyl group, which imparts different electronic properties and biological activities
This compound is unique due to its dibromomethyl group, which enhances its reactivity and potential for forming diverse derivatives with various biological activities .
特性
分子式 |
C7H7Br2NO2S |
|---|---|
分子量 |
329.01 g/mol |
IUPAC名 |
ethyl 2-(dibromomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H7Br2NO2S/c1-2-12-7(11)4-3-10-6(13-4)5(8)9/h3,5H,2H2,1H3 |
InChIキー |
MPIDYLOTRBUIRV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(S1)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)

![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)

![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)


![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)




![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)
